2'-Methyl-2-phenylacetophenone
Description
Significance of Acetophenone (B1666503) Derivatives in Chemical Synthesis and Advanced Materials
Substituted acetophenones are highly valued as precursors in the synthesis of a wide array of organic compounds. wisdomlib.orgmdpi.com They are instrumental in constructing heterocyclic systems such as pyrazoles, chromones, and chalcones, which are prevalent in medicinal chemistry and natural product synthesis. wisdomlib.org For instance, these derivatives are key intermediates in the total synthesis of isoflavonoids like coumestrol, genistein, and daidzein, which are known phytoestrogens. google.com The synthesis of these complex molecules often relies on reactions such as the Fries rearrangement or Friedel-Crafts acylation of substituted phenylacetates and phenols. google.com
Beyond their role as synthetic intermediates, acetophenone derivatives are integral to the development of advanced materials. ontosight.ai Their photochemical properties are harnessed in their use as photoinitiators for radical polymerization, a process used to create acrylate (B77674) polymers for coatings and inks. wikipedia.orgactylis.com Furthermore, by grafting acetophenone derivatives onto natural polymers like chitosan, researchers can develop new materials with enhanced biological activities, such as antimicrobial or antioxidant properties. ajchem-a.com The unique structural and chemical properties of these derivatives also make them candidates for the development of novel polymers and coatings in materials science. ontosight.ai
Evolution of Research Interests in α- and Aromatic-Substituted Ketones
Research into α- and aromatic-substituted ketones has seen a significant evolution, driven by the increasing demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries. mdpi.combohrium.com Early research often focused on fundamental reactivity and synthetic methods. However, the focus has progressively shifted towards more sophisticated and efficient catalytic asymmetric synthesis. nih.gov
A major area of contemporary research is the development of methods for the catalytic asymmetric synthesis of α-aryl ketones, which are important structural motifs in many biologically active molecules. acs.orgacs.org This includes the development of novel catalysts and chiral ligands to achieve high levels of enantioselectivity in reactions like the alkylation of ketones. nih.govnih.gov The transition-metal-catalyzed asymmetric hydrogenation and transfer hydrogenation of α-substituted ketones through dynamic kinetic resolution have become powerful tools for producing chiral alcohols with high diastereoselectivity and enantioselectivity. bohrium.comthieme-connect.com
The photochemistry of aromatic ketones, including α-phenylacetophenones, is another area of intense investigation. acs.orgmsu.eduaip.org Studies delve into the behavior of their excited states, the mechanisms of hydrogen abstraction, and subsequent cyclization or cleavage reactions, which are crucial for designing novel photochemical transformations and understanding reaction pathways. acs.orgrsc.org
Role of 2'-Methyl-2-phenylacetophenone as a Model Compound and Synthetic Intermediate
While specific research detailing this compound as a model compound is not extensively documented, its structure is representative of the 2-phenylacetophenone class of molecules. These compounds are pivotal synthetic intermediates, particularly in the production of isoflavonoids. google.comnih.gov The synthesis of various isoflavones and related biphenyl-ketones often starts from substituted phenols and phenylacetic acids, highlighting the foundational role of this structural class. researchgate.net
Derivatives of 2-phenylacetophenone are crucial for building the core structure of many biologically active compounds. For example, 3′,4′-Trihydroxy-2-phenylacetophenone derivatives have been synthesized and evaluated for their antibacterial properties. tandfonline.com The general synthetic strategies developed for 2-phenylacetophenone derivatives, such as those employing Fries rearrangement or Friedel-Crafts acylation, are directly applicable to analogs like this compound. google.com Therefore, it serves as a valuable, albeit less commonly cited, intermediate and model for studying the synthesis and reactivity of this important class of ketones.
Compound Information
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylphenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-12-7-5-6-10-14(12)15(16)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHWEJVJMHRXPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425049 | |
| Record name | 1-(2-Methylphenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16216-13-0 | |
| Record name | 1-(2-Methylphenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methyl 2 Phenylacetophenone
Classic Pathways for Acetophenone (B1666503) Scaffold Construction
The foundational methods for constructing the acetophenone scaffold, a key structural feature of 2'-Methyl-2-phenylacetophenone, have long been established in organic chemistry. These classic pathways, including the Fries Rearrangement, Friedel-Crafts Acylation, Grignard reactions, and various condensation and olefination reactions, provide reliable, albeit sometimes harsh, routes to aromatic ketones.
Fries Rearrangement as a Direct Synthetic Approach for Aromatic Ketones
The Fries Rearrangement is a notable organic reaction that transforms a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. byjus.comwikipedia.org This reaction involves the migration of an acyl group from the phenolic ester to the aryl ring, a process that is ortho and para selective. byjus.comwikipedia.org The regioselectivity of the rearrangement can be controlled by adjusting reaction conditions such as temperature and the solvent used. byjus.com For instance, lower reaction temperatures generally favor the formation of the para-substituted product, while higher temperatures favor the ortho-isomer. byjus.comwikipedia.org
The mechanism of the Fries Rearrangement is believed to proceed through the formation of an acylium carbocation intermediate. Initially, the Lewis acid, commonly aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the acyl group. This coordination polarizes the bond between the acyl group and the phenolic oxygen, leading to the generation of the acylium carbocation. This electrophile then attacks the aromatic ring in a classic electrophilic aromatic substitution. byjus.comwikipedia.org
While the classical Fries Rearrangement often requires stoichiometric amounts of corrosive and toxic Lewis acids like metal halides, newer methods have been developed to address these environmental and safety concerns. thieme-connect.com One such improved procedure utilizes methanesulfonic acid (MSA) treated with methanesulfonic anhydride (B1165640), which has been shown to effectively mediate the rearrangement of aryl esters to hydroxy aryl ketones with high yields. thieme-connect.com
A specific application of the Fries Rearrangement in the synthesis of 2-phenylacetophenone derivatives involves the rearrangement of phenyl phenylacetate (B1230308) derivatives using aluminum chloride. google.com This method provides a more streamlined synthetic route compared to other classic methods like the Houben-Hoesch condensation. google.com
Friedel-Crafts Acylation for Phenylacetophenone Derivatives
Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an arene with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst. sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction is a direct and effective method for introducing an acyl group onto an aromatic ring, yielding monoacylated products. sigmaaldrich.com A key advantage over Friedel-Crafts alkylation is that the resulting ketone is deactivated, thus preventing further substitutions. organic-chemistry.org
The general mechanism involves the formation of an acylium ion, a potent electrophile, from the reaction of the acyl chloride or anhydride with the Lewis acid catalyst. sigmaaldrich.com This acylium ion then attacks the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the aryl ketone. sigmaaldrich.com
| Catalyst System | Substrate Scope | Key Features |
| AlCl₃ | Arenes, acyl chlorides, anhydrides | Classic, widely used, requires stoichiometric amounts. sigmaaldrich.comorganic-chemistry.org |
| Imidazolium-based ionic liquid | Aromatic compounds, acetyl chloride | Alternative catalyst system. sigmaaldrich.com |
| Erbium trifluoromethanesulfonate | Arenes with electron-donating substituents | Effective with microwave assistance. sigmaaldrich.com |
| Poly(4-vinylpyridine) supported trifluoromethanesulfonic acid | Arenes, glyoxylic acid | Solid, superacid catalyst, easy to handle. sigmaaldrich.com |
Exploration of Grignard Reactions for Carbonyl Addition
Grignard reactions offer a powerful tool for the formation of carbon-carbon bonds and can be adapted for the synthesis of ketones. One common approach involves the reaction of a Grignard reagent with a nitrile. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming an imine salt which can then be hydrolyzed to yield a ketone. libretexts.org
Alternatively, Grignard reagents can react with acid chlorides. This method, however, must be carefully controlled as the initial ketone product can be further attacked by the Grignard reagent to form a tertiary alcohol. To circumvent this, the reaction is often carried out in the presence of a catalyst like ferric chloride, which allows for a mild and convenient synthesis of both aliphatic and aromatic ketones. acs.org
The classic Grignard reaction involves the addition of an organomagnesium halide to an aldehyde or ketone to produce a secondary or tertiary alcohol, respectively. pressbooks.pubwikipedia.orgorganic-chemistry.org The carbon atom bonded to magnesium in the Grignard reagent is highly nucleophilic due to the significant difference in electronegativity between carbon and magnesium. pressbooks.pub This nucleophilic carbon attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond. pressbooks.pubwikipedia.org The reaction is typically conducted under anhydrous conditions to prevent the Grignard reagent from being quenched by protic solvents like water. wikipedia.org
Condensation and Olefination Reactions for Ketone Synthesis
Condensation and olefination reactions represent another class of classical methods for ketone synthesis. Aldol (B89426) condensations, for example, involve the reaction of an enolate with a carbonyl compound to form a β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated ketone. organicchemistrydata.orgsrmist.edu.in Crossed aldol reactions, where the donor and acceptor are different carbonyl compounds, can be challenging but are synthetically useful. organicchemistrydata.org Claisen-Schmidt condensations, a type of crossed aldol reaction involving an aromatic aldehyde, are particularly relevant for the synthesis of precursors to aromatic ketones. organicchemistrydata.org
Olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons reaction, are primarily used to form alkenes but can be part of a multi-step synthesis of ketones. acs.org These reactions involve the reaction of a phosphorus ylide with an aldehyde or ketone. srmist.edu.in While highly effective, they often generate stoichiometric amounts of byproducts. acs.org
More direct condensation approaches for ketone synthesis can be achieved under either basic or acidic conditions. youtube.com Under basic conditions, a nucleophilic enolate adds to a ketone, and the resulting tertiary alcohol eliminates hydroxide (B78521) or water. youtube.com Acid-catalyzed aldol condensations can also be used to produce cross-coupled products from two different ketones. youtube.com
Modern Catalytic and Photochemical Approaches to this compound
In recent years, modern synthetic methods have emerged that offer milder reaction conditions, higher selectivity, and improved atom economy compared to their classical counterparts. These include palladium-catalyzed cross-coupling reactions and photochemical syntheses.
Palladium-Catalyzed Synthesis Strategies
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including aromatic ketones. One such strategy involves the carbonylative coupling of arenediazonium salts with organotin reagents in the presence of carbon monoxide and a palladium catalyst. This method is advantageous as it allows for the synthesis of ortho- and meta-substituted ketones that are not easily accessible through Friedel-Crafts acylation. psu.edu
Another approach is the ruthenium(II)-catalyzed cross-coupling of benzoyl formic acids with toluenes, which provides a direct route to 2-phenylacetophenones. lookchem.com Additionally, palladium-catalyzed reactions have been developed for the synthesis of furan (B31954) derivatives from imines, including those derived from 2-phenylacetophenone, highlighting the versatility of this metal in constructing complex heterocyclic systems. ntu.edu.sg
| Reaction Type | Key Reactants | Catalyst System | Noteworthy Features |
| Carbonylative Coupling | Arenediazonium salts, Organotin reagents, CO | Pd(OAc)₂ | Good yields, overcomes limitations of Friedel-Crafts acylation for certain isomers. psu.edu |
| Cross-Coupling | Benzoyl formic acids, Toluenes | Ruthenium(II) catalyst | Direct synthesis of 2-phenylacetophenones. lookchem.comresearchgate.net |
| Three-Component Condensation | Alkynylbenziodoxoles, Carboxylic acids, Enolizable ketimines | Pd(OAc)₂ | Modular synthesis of multisubstituted furans. ntu.edu.sg |
Photochemical Approaches
Photochemical reactions offer unique pathways for the synthesis of organic compounds, often proceeding through radical mechanisms. The photo-Fries rearrangement is a photochemical variant of the classic Fries rearrangement. It can yield both wikipedia.orglibretexts.org and libretexts.orgpressbooks.pub products through a radical mechanism and is feasible even with deactivating substituents on the aromatic ring, although yields are often low. wikipedia.org
More broadly, photochemical methods are being explored for a variety of organic transformations. For instance, visible-light-mediated procedures have been developed for the synthesis of various functionalized molecules. mdpi.comchim.it The Mallory reaction, a photochemical oxidative cyclization of stilbenes, is a well-known method for synthesizing phenanthrenes and can be influenced by the substituents present on the stilbene (B7821643) core. mdpi.com While not a direct synthesis of this compound, these photochemical strategies demonstrate the potential for light-induced reactions in the construction of complex aromatic systems.
α-Arylation via Styryl Ethers and Aryl Diazonium Salts
A modern and efficient approach to α-aryl acetophenones involves the palladium-catalyzed reaction of styryl ethers with aryl diazonium salts. rsc.orgrsc.org This method operates at room temperature and notably proceeds without the need for a ligand or a base, which enhances its functional group tolerance and broadens its substrate scope. rsc.orgrsc.org
The reaction is a regioselective Heck arylation, where the aryl group from the diazonium salt is introduced at the α-position of the ketone derived from the styryl ether. rsc.orgrsc.org Research has demonstrated that this protocol is highly effective for a variety of substituted styryl ethers and aryl diazonium salts, including those with sterically demanding ortho-substituents and various functional groups like halides. rsc.org The yields of the resulting α-arylated acetophenones are generally good to excellent. rsc.org
A plausible mechanism for this transformation begins with the reduction of Pd(II) to Pd(0) by the solvent or an impurity. The Pd(0) species then undergoes oxidative addition with the aryl diazonium salt to form an arylpalladium(II) complex. This complex then coordinates with the styryl ether, followed by migratory insertion of the aryl group to the β-carbon of the double bond. Subsequent β-hydride elimination and tautomerization would lead to the α-aryl ketone product, regenerating the Pd(0) catalyst. rsc.org
Table 1: Selected Examples of α-Arylation of Styryl Ethers with Aryl Diazonium Salts rsc.org
| Entry | Styryl Ether | Aryl Diazonium Salt | Product | Yield (%) |
| 1 | β-Methoxystyrene | 4-Methylbenzenediazonium tetrafluoroborate | This compound | 82 |
| 2 | β-Methoxystyrene | 4-Chlorobenzenediazonium tetrafluoroborate | 4'-Chloro-2-phenylacetophenone | 80 |
| 3 | β-Methoxystyrene | 2-Methylbenzenediazonium tetrafluoroborate | 2,2'-Dimethyl-2-phenylacetophenone | 78 |
Note: The table above is interactive and can be sorted by clicking on the column headers.
Relevance of Cross-Coupling Methodologies (e.g., Negishi Coupling Principles)
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex, is particularly relevant for the synthesis of ketones. nih.govresearchgate.net This methodology can be applied to the synthesis of α-aryl ketones by coupling an α-halo ketone with an arylzinc reagent. nih.gov
The development of stereoconvergent Negishi α-arylations has been a significant advancement, allowing for the synthesis of chiral α-aryl ketones from racemic α-bromo ketones with high enantioselectivity. nih.gov These reactions often employ a nickel catalyst in conjunction with a chiral ligand, such as a pybox ligand, and proceed under mild conditions. nih.gov The efficiency of the process can be sensitive to the steric demands of the nucleophile, and a variety of functional groups on the organozinc reagent are tolerated. nih.gov
For the synthesis of sterically hindered ketones like this compound, carbonylative cross-coupling reactions based on Negishi principles offer a direct route. nih.gov In this approach, an aryl halide (or triflate), an organozinc reagent, and carbon monoxide are coupled in a single step, forming two new carbon-carbon bonds. nih.gov The use of N-heterocyclic carbene (NHC) ligands, such as in the PEPPSI-IPr catalyst, has been shown to be effective in promoting the carbonylative cross-coupling of sterically hindered ortho-disubstituted aryl iodides to produce diaryl ketones. nih.gov
Visible-Light-Promoted Cycloaddition Reactions in Synthesis
Visible-light photocatalysis has emerged as a green and sustainable approach for organic synthesis. nih.govscispace.com In the context of ketone synthesis, visible-light-promoted cycloaddition reactions offer novel pathways. For instance, the [2+2] cycloaddition of alkenes can be initiated by visible light, leading to the formation of cyclobutane (B1203170) scaffolds which can be further transformed into ketones. rsc.org
More directly, visible-light-mediated oxidative coupling reactions can be employed. For example, the coupling of terminal alkynes with benzoquinones, assisted by visible light, can produce 4-hydroxy-bi-aryl/alkyl ketones. researchgate.net The proposed mechanism involves the generation of a sulfate (B86663) radical anion from the cleavage of persulfate under visible light, which initiates the reaction cascade. researchgate.net While not a direct synthesis of this compound, these principles demonstrate the potential of visible-light-promoted reactions in constructing complex ketone architectures.
Oxidative Synthesis via H2O2-Mediated Processes from Arylhydrazines and Vinyl Azides
An environmentally friendly and cost-effective method for synthesizing 2-arylacetophenones involves the oxidative radical addition of arylhydrazines with α-aryl vinyl azides in the presence of hydrogen peroxide (H2O2). researchgate.net This reaction proceeds at room temperature in water, highlighting its green chemistry credentials. researchgate.net
In this process, H2O2 acts as a radical initiator. The reaction is believed to proceed via the generation of an aryl radical from the arylhydrazine. This radical then adds to the vinyl azide, leading to the formation of the ketone product after subsequent transformations. The use of a phase-transfer catalyst, such as PEG-800, can be beneficial. researchgate.net This methodology is significant due to its use of inexpensive and readily available starting materials and its amenability to gram-scale synthesis. researchgate.netresearchgate.net
Vinyl azides themselves are versatile intermediates in organic synthesis, often participating in reactions involving the generation of iminyl radicals. nih.gov The reaction with arylhydrazines provides a direct route to α-aryl ketones, showcasing the synthetic utility of both classes of compounds. researchgate.net
Reaction Mechanisms and Mechanistic Organic Chemistry of 2 Methyl 2 Phenylacetophenone
Mechanistic Elucidation of Synthetic Transformations
The synthesis of 2'-Methyl-2-phenylacetophenone and its derivatives can be achieved through several key organic reactions, each with a distinct and well-studied mechanism.
The Fries rearrangement is a powerful method for converting aryl esters into hydroxy aryl ketones, which are important intermediates for various pharmaceuticals. blogspot.comgoogle.com The reaction involves the migration of an acyl group from a phenolic ester to the aryl ring, catalyzed by a Lewis acid. blogspot.comlscollege.ac.in While the direct product of the Fries rearrangement is a phenolic ketone, its principles are foundational to the broader class of acyl-aryl bond formations relevant to the synthesis of 2'-phenylacetophenone derivatives. google.com
The widely accepted mechanism proceeds through several key steps:
Coordination: A Lewis acid, most commonly aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the aryl ester. This oxygen is more electron-rich and thus a more favorable Lewis base than the phenolic oxygen. lscollege.ac.intestbook.com
Acylium Ion Formation: This initial coordination polarizes the bond between the acyl group and the phenolic oxygen. The complex rearranges, with the Lewis acid shifting to the phenolic oxygen, which facilitates the cleavage of the acyl-oxygen bond to generate a free acylium carbocation intermediate. lscollege.ac.intestbook.com
Electrophilic Aromatic Substitution: The highly electrophilic acylium carbocation then attacks the aromatic ring in a classic electrophilic aromatic substitution, forming a new carbon-carbon bond. testbook.com
The regioselectivity of the rearrangement (ortho vs. para substitution) is highly dependent on reaction conditions such as temperature and solvent. Low temperatures generally favor the formation of the para-substituted product, while higher temperatures favor the ortho product. testbook.com
Table 1: Influence of Reaction Conditions on Fries Rearrangement Selectivity
| Reaction Condition | Effect on Product Distribution | Rationale |
| Low Temperature | Favors para-substitution | The para product is often the thermodynamically more stable product. |
| High Temperature | Favors ortho-substitution | The ortho product can be kinetically favored, and its formation may be reversible at higher temperatures, allowing for equilibration to the chelated, more stable ortho-isomer. |
| Solvent Polarity | Can influence ion separation and intermediate stability | Polar solvents can stabilize the charged intermediates, affecting reaction rates and potentially the ortho/para ratio. |
Although many studies have been conducted, a definitive, universally applicable mechanism remains elusive, with evidence supporting both intermolecular (as described above) and intramolecular pathways depending on the specific substrate and conditions. lscollege.ac.in
Photochemical methods provide an alternative route to ketones like this compound through radical-based mechanisms. These reactions are typically initiated by the absorption of light, which leads to the homolytic cleavage of a chemical bond to form radical intermediates. acs.org
A general pathway for the photochemical synthesis of ketones involves:
Initiation: A photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), absorbs light and undergoes homolytic cleavage (a Norrish Type I reaction) to generate free radicals. rsc.orgmdpi.com For instance, DMPA cleaves to form a benzoyl radical and an α,α-dimethoxybenzyl radical. rsc.org
Radical Formation: The desired structural components of the target ketone are generated as radicals. For this compound, this could involve the formation of a 2-methylbenzoyl radical and a benzyl (B1604629) radical, or a benzoyl radical and a 2-methylbenzyl radical.
Coupling: These radicals then combine to form the final ketone product. A direct method for synthesizing 2-phenylacetophenone derivatives has been reported via a ruthenium(II)-catalyzed cross-coupling reaction between an acyl radical and a benzyl radical. lookchem.com
The use of light to control radical polymerization and synthesis is a rapidly advancing field. acs.orggoogle.com The primary photochemical process is the generation of free radicals from an absorbing species, which then undergo further reactions to yield the final product. acs.org The specific mechanisms can be complex and are often influenced by factors such as light intensity and the presence of oxygen. rsc.orggoogle.com
Transition metal-catalyzed cross-coupling reactions are among the most versatile and efficient methods for forming carbon-carbon bonds, and they are well-suited for the synthesis of this compound. eie.gr Reactions such as the Suzuki, Negishi, and Hiyama couplings typically employ a palladium(0) catalyst that operates through a catalytic cycle. wikipedia.orglibretexts.orgnih.gov
The general catalytic cycle for a Pd-catalyzed cross-coupling reaction consists of three fundamental steps: acs.orgmdpi.com
Oxidative Addition: The low-valent Pd(0) catalyst reacts with an organic halide or triflate (R-X), inserting itself into the carbon-halide bond. This oxidizes the metal from Pd(0) to a Pd(II) species. For the synthesis of this compound, this reactant could be 2-methylbenzoyl chloride and the catalyst would insert into the C-Cl bond. wikipedia.org
Transmetalation: The organometallic Pd(II) intermediate then reacts with a second reagent, an organometallic nucleophile (R'-M). The R' group is transferred from its metal (e.g., Zn in Negishi, B in Suzuki) to the palladium center, displacing the halide. This step forms a new Pd(II) intermediate with two organic substituents (R and R'). wikipedia.orgacs.org
Reductive Elimination: The two organic groups on the palladium complex couple together, forming the final product (R-R') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orglibretexts.org
Table 2: Potential Cross-Coupling Routes to this compound
| Coupling Reaction | Electrophile (R-X) | Organometallic Reagent (R'-M) |
| Suzuki Coupling | Phenylacetyl chloride | 2-Methylphenylboronic acid |
| Negishi Coupling | 2-Methylbenzoyl chloride | Benzylzinc halide |
| Hiyama Coupling | Phenylacetyl bromide | 2-Methylphenyltrimethoxysilane |
| Stille Coupling | 2-Methylbenzoyl chloride | Benzyltributylstannane |
These methods are highly valued for their functional group tolerance and have become cornerstones of modern organic synthesis. eie.grlibretexts.org
Reactivity Profiles of this compound
The chemical behavior of this compound is dictated by three primary regions of reactivity: the carbonyl center, the α-carbon, and the two aromatic rings. pressbooks.pub
The carbonyl group (C=O) is the dominant functional group and defines the compound's core reactivity. Due to the higher electronegativity of oxygen, the C=O bond is strongly polarized, creating a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen atom. allstudiesjournal.comsavemyexams.com
Electrophilic Carbon: The electron-deficient carbonyl carbon is an electrophile, making it a prime target for attack by nucleophiles. pressbooks.pubsavemyexams.com This is the basis for the most common reactions of ketones, such as nucleophilic addition. However, in this compound, the reactivity of the carbonyl carbon is moderated by two factors:
Steric Hindrance: The bulky phenyl and 2-methylphenyl (o-tolyl) groups sterically hinder the approach of nucleophiles to the carbonyl carbon, making it less reactive than less substituted ketones like acetone (B3395972) or even acetophenone (B1666503). libretexts.org
Electronic Effects: The attached alkyl and aryl groups are electron-donating, which helps to stabilize the partial positive charge on the carbonyl carbon, further reducing its electrophilicity and reactivity compared to aldehydes. pressbooks.publibretexts.org
Nucleophilic Oxygen: The carbonyl oxygen possesses lone pairs of electrons, making it a nucleophilic center and a Lewis base. pressbooks.pub It readily reacts with electrophiles, most notably protons from acids. Protonation of the carbonyl oxygen creates an oxonium ion, which significantly enhances the electrophilicity of the carbonyl carbon, allowing it to react with even weak nucleophiles. pressbooks.pub
The carbon atom adjacent to the carbonyl group is known as the α-carbon. The hydrogen atoms attached to this carbon in this compound (the CH₂ group) exhibit significant acidity. msu.edu
This enhanced acidity (pKa ≈ 19-20 for acetophenone) is due to two factors:
Inductive Effect: The electron-withdrawing carbonyl group polarizes the α-C-H bond.
Resonance Stabilization: Upon deprotonation by a base, the resulting conjugate base, an enolate anion, is highly stabilized by resonance. The negative charge is delocalized over the α-carbon and the carbonyl oxygen. msu.edu In this compound, the adjacent phenyl group provides further resonance stabilization to this enolate.
The formation of this enolate intermediate is key to many important synthetic reactions, including:
Halogenation: In the presence of acid or base, the enolate can attack halogens (Cl₂, Br₂, I₂) to form α-haloketones.
Alkylation: The nucleophilic enolate can react with alkyl halides in an Sₙ2 reaction to form new C-C bonds at the α-position.
Aldol (B89426) Condensation: The enolate can act as a nucleophile, attacking the electrophilic carbonyl carbon of another ketone or aldehyde molecule to form a β-hydroxy ketone. msu.edu
The reactivity at the α-carbon provides a powerful tool for modifying the structure and building more complex molecules from the this compound framework. msu.edu
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and probing the conformational landscape of 2'-Methyl-2-phenylacetophenone.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. mdpi.com The resulting spectrum acts as a molecular "fingerprint," with specific peaks corresponding to particular functional groups. researchgate.netnih.gov
For this compound, the FTIR spectrum reveals key vibrational modes. The region between 3300-2800 cm⁻¹ is associated with C-H stretching vibrations of the methyl and aromatic groups. nih.gov Specifically, C-H stretches for unsaturated carbons, like those in the phenyl rings, typically appear between 3100 and 3000 cm⁻¹. spectroscopyonline.com The presence of both saturated (methyl) and unsaturated (phenyl) carbons would result in C-H stretching peaks both above and below 3000 cm⁻¹. spectroscopyonline.com
The strong absorption band characteristic of the carbonyl (C=O) group is a prominent feature, typically observed in the range of 1650-1850 cm⁻¹. nih.govupi.edu The exact position of this peak can provide insights into the electronic environment of the carbonyl group. Additionally, bending vibrations of methylene (B1212753) and methyl groups are expected in the fingerprint region of the spectrum, typically around 1461 cm⁻¹ and 1376 cm⁻¹, respectively. nih.gov
Table 1: Characteristic FTIR Absorption Bands for this compound This table is based on general spectroscopic principles and data for similar compounds.
| Wavenumber Range (cm⁻¹) | Assignment |
|---|---|
| 3100 - 3000 | Aromatic C-H Stretch |
| 3000 - 2850 | Methyl C-H Stretch |
| ~1700 | Carbonyl (C=O) Stretch |
| ~1600, ~1475 | Aromatic C=C Bending |
| ~1450 | Methyl C-H Bend |
| ~1375 | Methyl C-H Bend |
Raman Spectroscopy, Including Surface-Enhanced Raman Spectroscopy (SERS)
Raman spectroscopy provides complementary information to FTIR by detecting vibrations that cause a change in the polarizability of a molecule. mdpi.com It is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show characteristic bands for the aromatic ring breathing modes and the C-C skeletal vibrations.
Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto a metal surface, allowing for the detection of even minute quantities of a substance. While specific SERS studies on this compound are not widely documented, the technique holds potential for detailed structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution.
Proton (¹H) and Carbon-13 (¹³C) NMR Assignments
¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon atoms within a molecule, respectively. The chemical shifts (δ) of the signals in an NMR spectrum are indicative of the electronic environment of each nucleus.
For this compound, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons of the two phenyl rings and the protons of the methyl group. The integration of these signals would correspond to the number of protons in each environment.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon would appear at a characteristic downfield chemical shift, typically in the range of 190-200 ppm. The carbons of the aromatic rings and the methyl group would also have distinct signals.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values based on known NMR data for similar structures. Actual values may vary depending on the solvent and experimental conditions.
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| Aromatic Protons | 7.0 - 8.0 | Carbonyl Carbon | ~198.0 |
| Methylene Protons | ~4.3 | Aromatic Carbons | 125.0 - 140.0 |
| Methyl Protons | ~2.5 | Methylene Carbon | ~45.0 |
| Methyl Carbon | ~21.0 |
Chemically Induced Dynamic Nuclear Polarization (CIDNP) for Radical Intermediates
Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a powerful NMR technique used to study radical reactions. libretexts.orgtaylorfrancis.com It results in non-equilibrium nuclear spin polarizations, leading to enhanced absorption or emission signals in the NMR spectrum of reaction products formed through radical pair intermediates. libretexts.orgrsc.org The observation of CIDNP effects provides definitive evidence for the involvement of radical species in a chemical process. nih.govrsc.org
The photochemistry of acetophenone (B1666503) derivatives often involves the formation of radical pairs. researchgate.netresearchgate.net In the case of this compound, photolysis could lead to the formation of a benzoyl radical and a substituted benzyl (B1604629) radical. The analysis of CIDNP effects in the NMR spectra of the reaction products can provide valuable insights into the magnetic properties and reaction pathways of these transient radical intermediates. nih.govrsc.orgnih.gov
Electronic Spectroscopy for Understanding Electronic Transitions and Conjugation
Electronic spectroscopy, primarily UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. uba.arfiu.edu The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org
The UV-Vis spectrum of this compound is expected to show absorptions due to π→π* and n→π* transitions. libretexts.org The π→π* transitions, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are typically intense and occur at shorter wavelengths. libretexts.org The n→π* transitions, which involve the promotion of a non-bonding electron (from the carbonyl oxygen) to an antibonding π* orbital, are generally less intense and occur at longer wavelengths. libretexts.orglibretexts.org
The presence of the two phenyl rings in conjugation with the carbonyl group influences the energy of these transitions. The extent of conjugation affects the λmax (wavelength of maximum absorbance), with more extensive conjugation generally leading to a bathochromic (red) shift to longer wavelengths. up.ac.za The solvent can also influence the position of these bands; n→π* transitions typically undergo a hypsochromic (blue) shift in polar solvents. libretexts.orgshivajicollege.ac.in
Table 3: Expected Electronic Transitions for this compound This table is based on general principles of electronic spectroscopy for aromatic ketones.
| Transition | Wavelength Range (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π → π* | ~240 - 280 | High |
| n → π* | ~300 - 340 | Low |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Time-Dependent Density Functional Theory (TD-DFT) Simulations
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorption bands corresponding to the excitation of electrons from lower to higher energy molecular orbitals. These transitions are typically of the types π → π* and n → π*, associated with the aromatic rings and the carbonyl group, respectively.
To complement experimental findings, Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. mdpi.comresearchgate.net This approach calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of the spectral bands. mdpi.com The methodology involves optimizing the ground-state geometry of the molecule and then computing the vertical excitation energies to various excited states. researchgate.net The choice of functional and basis set is critical for obtaining results that correlate well with experimental data. mdpi.comrsc.org For aromatic ketones like this compound, functionals such as B3LYP and PBE0 are often employed. rsc.org
A theoretical UV-Vis spectrum can be generated, showing the primary electronic transitions. mdpi.com The correlation between the theoretically predicted absorption wavelengths and the experimentally measured values provides validation for the computational model. mdpi.com Differences between theoretical and experimental data can typically range from 1% to 5.8%. mdpi.com
Table 1: Theoretical UV-Vis Spectral Data for a Representative Aromatic Ketone using TD-DFT
| Electronic Transition | Calculated Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 (n → π) | 320-380 | Low |
| S0 → S2 (π → π) | 240-280 | High |
| S0 → S3 (π → π*) | 200-230 | Moderate |
| Note: This table represents typical data for an aromatic ketone and is for illustrative purposes. Actual values for this compound would require specific experimental measurement or targeted TD-DFT calculation. |
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species Analysis
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique used to study chemical species that have one or more unpaired electrons, such as free radicals. bhu.ac.inwikipedia.org For a molecule like this compound, which is not a radical in its ground state, ESR is primarily used to detect and characterize the paramagnetic intermediates formed during chemical reactions, most notably photochemical processes.
Upon irradiation with UV light, this compound can undergo a Norrish Type I cleavage, a characteristic reaction of ketones. This cleavage results in the formation of two radical species: a benzoyl radical and a 2-methylbenzyl radical.
ESR spectroscopy can detect these transient radicals. The ESR spectrum provides information about the electronic environment of the unpaired electron. bhu.ac.in Key parameters obtained from an ESR spectrum are the g-factor and the hyperfine coupling constants. Hyperfine coupling arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (like ¹H). utexas.edu The number of lines in the spectrum is given by the formula 2NI + 1, where N is the number of equivalent nuclei and I is the nuclear spin. wikipedia.orgutexas.edu
Studies on similar molecules, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997), have used time-resolved EPR to observe the formation and decay of benzoyl and substituted benzyl radicals following laser flash photolysis. researchgate.net Such analyses provide insights into reaction mechanisms and kinetics. researchgate.net
Table 2: Expected ESR Spectral Characteristics for Radicals from this compound
| Radical Species | Key Interacting Nuclei | Expected ESR Pattern | g-factor (approx.) |
| Benzoyl Radical | Protons on the phenyl ring | Complex multiplet | ~2.001 |
| 2-Methylbenzyl Radical | Methylene protons, aromatic protons, methyl protons | Complex multiplet | ~2.002 |
| Note: The specific hyperfine coupling constants would need to be determined experimentally. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (molar mass: 210.28 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺ at m/z ≈ 210.
When the molecule is ionized in the mass spectrometer, typically by electron impact, the resulting molecular ion can undergo fragmentation. chemguide.co.uk The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, the primary fragmentation is expected to be the cleavage of the carbon-carbon bond between the carbonyl group and the adjacent carbon (α-cleavage), which is a characteristic fragmentation pathway for ketones. libretexts.org
This α-cleavage can occur on either side of the carbonyl group, leading to the formation of stable acylium ions.
Cleavage A: Loss of the 2-methylbenzyl radical (C₈H₉•) to form the benzoyl cation. [C₆H₅COCH₂(C₆H₄CH₃)]⁺ → [C₆H₅CO]⁺ + •CH₂(C₆H₄CH₃) The benzoyl cation ([C₆H₅CO]⁺) would produce a strong peak at m/z = 105. This is often the base peak in the spectra of such compounds due to its stability.
Cleavage B: Loss of the phenyl radical (C₆H₅•) to form the 2-methylphenacylium ion. [C₆H₅COCH₂(C₆H₄CH₃)]⁺ → [CH₃C₆H₄CH₂CO]⁺ + •C₆H₅ This would result in a peak at m/z = 133.
Further fragmentation of these primary ions can also occur. For instance, the benzoyl cation (m/z 105) can lose a molecule of carbon monoxide (CO) to form the phenyl cation ([C₆H₅]⁺) at m/z = 77. du.ac.in
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Ion Fragment | Formula | Notes |
| 210 | Molecular Ion | [C₁₅H₁₄O]⁺ | Parent ion |
| 133 | 2-Methylphenacylium ion | [CH₃C₆H₄CH₂CO]⁺ | Result of α-cleavage (loss of phenyl radical) |
| 105 | Benzoyl cation | [C₆H₅CO]⁺ | Result of α-cleavage (loss of 2-methylbenzyl radical), often the base peak |
| 91 | Tropylium ion | [C₇H₇]⁺ | From rearrangement of the 2-methylbenzyl fragment |
| 77 | Phenyl cation | [C₆H₅]⁺ | From loss of CO from the benzoyl cation |
Computational Chemistry and Theoretical Investigations of 2 Methyl 2 Phenylacetophenone
Quantum Chemical Calculations (QCC) for Electronic and Molecular Structure
Quantum chemical calculations are fundamental to predicting the properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine stable molecular geometries, electronic distributions, and orbital energies, which are crucial for understanding chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying organic molecules. imist.ma The core principle of DFT is that the energy of a molecule can be determined from its electron density. For 2'-Methyl-2-phenylacetophenone, DFT is employed to perform geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state (a minimum on the potential energy surface). acs.org
This process starts with an initial guess of the molecular structure. The forces on each atom are then calculated, and the atoms are moved to new positions to minimize these forces. This iterative process continues until a stable structure, or "true minimum," is found, which is confirmed by ensuring all calculated vibrational frequencies are positive. acs.org DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can accurately predict structural parameters. acs.orgresearchgate.net
By systematically changing specific dihedral angles (e.g., the rotation around the bond connecting the phenyl ring to the carbonyl group), DFT can be used to map out the potential energy landscape. This landscape reveals the energies of different conformations and the rotational barriers between them, providing insight into the molecule's flexibility and the relative stability of its various shapes. researchgate.net
Table 1: Illustrative Structural Parameters of this compound Calculated by DFT Note: This table presents typical, expected values for a molecule of this type to illustrate the output of a DFT calculation. Actual values would be obtained from a specific computational study.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=O (Carbonyl) | ~1.22 Å |
| Bond Length | C-C (Carbonyl-Phenyl) | ~1.49 Å |
| Bond Angle | Phenyl-C=O | ~120° |
| Dihedral Angle | Phenyl-C-C-Phenyl | Variable (defines conformation) |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. imist.manih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.gov
The energies of the HOMO (EHOMO) and LUMO (ELUMO) and the difference between them, known as the HOMO-LUMO gap (ΔE), are critical indicators of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more polarizable and reactive. These orbital energies are used to calculate various global reactivity descriptors. researchgate.net
Table 2: Global Reactivity Descriptors Derived from FMO Analysis Note: The EHOMO and ELUMO values are hypothetical for illustrative purposes.
| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |
|---|---|---|---|
| EHOMO | - | -6.5 | Energy of the highest occupied molecular orbital |
| ELUMO | - | -1.8 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 | Indicates chemical stability and reactivity |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 | Measures resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | 0.213 | Reciprocal of hardness, indicates polarizability |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.15 | Measures the power to attract electrons |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, hybridization, and the delocalization of electron density within a molecule. dtaborgroup.com It transforms the complex, delocalized molecular orbitals from a quantum calculation into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding orbitals of a Lewis structure.
Reaction Pathway Elucidation and Mechanistic Modeling
Computational chemistry is also instrumental in exploring the mechanisms of chemical reactions. By modeling the transformation from reactants to products, it is possible to identify transition states and calculate the energy barriers that govern reaction rates.
Transition State Theory (TST) is a framework for understanding the rates of chemical reactions. It posits that reactants are in equilibrium with an activated complex, known as the transition state, which is the highest energy point along the minimum energy pathway connecting reactants and products. researchgate.netrsc.org The rate of the reaction is determined by the concentration of this transition state and the frequency at which it converts to products.
To apply TST, one must first locate the transition state structure on the potential energy surface. This is a first-order saddle point, a structure that is a minimum in all directions except one, which corresponds to the reaction coordinate. The existence of a single imaginary vibrational frequency confirms a true transition state.
Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC is the minimum energy path connecting the transition state downhill to the reactants on one side and the products on the other. This calculation confirms that the identified transition state correctly connects the desired reactants and products, thereby validating the proposed reaction pathway. For a hypothetical reaction of this compound, such as its oxidation or reduction, IRC calculations would trace the geometric changes the molecule undergoes during the transformation.
Building upon the results from TST, it is possible to predict key kinetic parameters. The primary equation used is the Eyring equation, which relates the rate coefficient (k) of a reaction to the Gibbs free energy of activation (ΔG‡). researchgate.net
The Gibbs free energy of activation is calculated from the difference in energy between the transition state and the reactants, incorporating zero-point vibrational energies, thermal corrections, and entropy effects. By calculating ΔG‡, computational methods can estimate the reaction rate coefficient at a given temperature. These predictions are valuable for understanding how factors like temperature and molecular structure influence reaction speed. While experimental validation is crucial, theoretical predictions can offer valuable insights into reaction kinetics, especially for reactions that are difficult to study in a laboratory.
Modeling of Pre-reaction and Intermediate Complexes
In the study of chemical reactions, the characterization of transient species such as pre-reaction and intermediate complexes is fundamental to elucidating the reaction mechanism. Computational modeling has become an indispensable tool for investigating these short-lived structures that are often difficult to detect experimentally. Pre-reaction complexes are transient species formed from the association of reactant molecules before the transition state is reached, while intermediates are relatively stable molecules that are formed and consumed during the course of a reaction. chemrxiv.org
Theoretical studies on various organic reactions have demonstrated the importance of identifying and characterizing these complexes to accurately predict reaction pathways and energy barriers. For instance, in catalyzed reactions, computational methods like Density Functional Theory (DFT) can be employed to model the interaction between the substrate, such as an acetophenone (B1666503) derivative, and a catalyst. These models can reveal the geometry and electronic structure of intermediate complexes, providing insights into how the catalyst stabilizes these species and lowers the activation energy of the reaction. mdpi.com
Geometry Optimization: Using quantum mechanical methods to find the lowest energy structures of the pre-reaction and intermediate complexes.
Frequency Calculations: To confirm that the optimized structures correspond to energy minima (for stable complexes) or saddle points (for transition states).
Energy Profile Calculation: Determining the relative energies of reactants, pre-reaction complexes, transition states, intermediates, and products to map out the potential energy surface of the reaction.
These calculations would provide valuable data on the stability of any intermediates and the feasibility of different reaction pathways.
Solvation Models for Condensed Phase Reaction Studies
Reactions are most often carried out in a solvent, and the interaction between the solute and solvent molecules can significantly influence reaction rates and mechanisms. ucsb.edu Solvation models in computational chemistry are designed to account for these effects. These models can be broadly categorized into explicit and implicit models.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This method can provide a detailed picture of the solute-solvent interactions, including specific hydrogen bonds. However, it is computationally expensive due to the large number of atoms involved.
Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. ucsb.edu This approach is computationally less demanding and is widely used to study the effect of different solvents on reaction energetics. The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are popular examples of implicit solvation models. researchgate.net
For a molecule like this compound, studying its reactions in the condensed phase would necessitate the use of such models. For example, in a reaction involving a polar transition state, a polar solvent would be expected to stabilize the transition state more than the reactants, thus accelerating the reaction. Solvation models can quantify this effect by calculating the free energy of solvation for each species along the reaction coordinate.
A computational study on the effect of solvent on a reaction involving this compound would typically involve the following steps:
Gas-phase calculations of the reaction energy profile.
Calculation of the solvation free energy for each species (reactants, transition states, intermediates, and products) in different solvents.
Combining the gas-phase energies with the solvation free energies to obtain the energy profile in solution.
This would allow for a direct comparison of the reaction energetics in different solvents and provide insights into the role of the solvent in the reaction mechanism. While specific data tables for this compound are not available in the current literature, the table below illustrates the type of data that would be generated from such a study for a hypothetical reaction.
| Species | Gas-Phase Energy (kcal/mol) | Solvation Free Energy in Toluene (B28343) (kcal/mol) | Solvation Free Energy in Acetonitrile (kcal/mol) |
| Reactants | 0.0 | -5.2 | -8.5 |
| Transition State | +25.0 | -8.1 | -15.3 |
| Intermediate | +5.0 | -6.5 | -11.0 |
| Products | -10.0 | -7.8 | -12.4 |
This is a hypothetical data table for illustrative purposes.
Synthesis and Reactivity of 2 Methyl 2 Phenylacetophenone Derivatives and Analogues
Design Principles for Structural Modification and Diversification
The molecular architecture of 2'-Methyl-2-phenylacetophenone offers several avenues for structural modification, guided by principles of organic synthesis aimed at creating diverse analogues. The core structure features three key regions amenable to chemical alteration: the tolyl group (A-ring), the central keto-ethyl bridge, and the terminal phenyl group (B-ring).
Design principles for diversification focus on:
Modification of the α-Carbon: The methylene (B1212753) group alpha to the carbonyl (the benzylic position) is reactive. It can be deprotonated to form an enolate, which can then act as a nucleophile in various alkylation, acylation, and condensation reactions. This allows for the introduction of new substituents at this position, extending the carbon skeleton or adding functional groups.
Carbonyl Group Chemistry: The ketone functional group is a primary site for reactivity. It can undergo nucleophilic addition, reduction to an alcohol, or conversion to other functional groups like imines or hydrazones. These transformations fundamentally alter the core structure and electronic character of the molecule.
Benzylic Methyl Group Functionalization: The methyl group on the tolyl ring can be functionalized through free-radical halogenation or oxidation to introduce new reactive handles, such as a bromomethyl or carboxylic acid group, allowing for further derivatization.
By systematically applying these principles, a large library of analogues can be generated from the this compound scaffold, enabling the exploration of structure-activity relationships for various applications.
Synthetic Strategies for Analogues with Modified Phenyl or Acetyl Moieties
The synthesis of analogues with modified aromatic rings or alterations to the central keto-ethyl structure relies on established synthetic methodologies.
Modification of the Phenyl or Tolyl Moieties: The most common approach to construct the 2-phenylacetophenone core is the Friedel-Crafts acylation . This strategy allows for significant variation in both aromatic rings by choosing appropriately substituted starting materials.
Varying the Tolyl Moiety (A-Ring): A substituted toluene (B28343) derivative can be acylated using phenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). By starting with different substituted toluenes (e.g., 4-methoxytoluene, 3-chlorotoluene), one can generate analogues with modifications on the 2'-methylphenyl ring.
Varying the Phenyl Moiety (B-Ring): Toluene can be acylated with a substituted phenylacetyl chloride. Substituted 2-phenylacetic acids, the precursors to the acyl chlorides, are readily available or can be synthesized, providing a straightforward route to analogues with diverse substituents on the terminal phenyl ring. researchgate.net
Modification of the Acetyl (Keto-Ethyl) Moiety: Strategies to modify the -C(=O)CH₂- bridge often involve multi-step sequences:
Grignard Reactions: An alternative retrosynthetic approach involves the reaction of a substituted benzonitrile (B105546) with a substituted benzylmagnesium halide, followed by hydrolysis. This allows for variation in both aromatic portions of the molecule.
Oxidation of Diphenylethanes: Symmetrical or unsymmetrical 1,2-diphenylethanes can be oxidized to the corresponding ketone, although controlling regioselectivity for unsymmetrical substrates can be challenging.
These strategies provide a modular approach to the synthesis of a wide range of this compound analogues, allowing for fine-tuning of their structural and electronic properties.
This compound as a Key Synthetic Intermediate
Beyond its own potential applications, this compound serves as a versatile starting material and intermediate in the synthesis of more complex molecular architectures.
Precursors in the Total Synthesis of Coumestans and Isoflavonoids
This compound belongs to the deoxybenzoin (B349326) class of compounds, which are pivotal precursors in the biosynthesis and total synthesis of isoflavonoids. rsc.orgresearchgate.net The deoxybenzoin route is a classical and reliable method for constructing the isoflavone (B191592) core. researchgate.netscilit.com
The general synthetic sequence involves two key steps:
Introduction of a Carbonyl Precursor at the α-position: The deoxybenzoin is treated with a one-carbon electrophile, typically a formic acid ester like ethyl formate, in the presence of a base such as sodium metal. This reaction forms an intermediate α-formyl deoxybenzoin, which exists in equilibrium with its enol tautomer.
Ring Cyclization: The intermediate is then subjected to an acid-catalyzed or dehydrative cyclization. This step closes the pyranone ring, forming the characteristic isoflavone scaffold.
Using this compound as the starting deoxybenzoin allows for the synthesis of isoflavonoids that are specifically methylated on the A-ring, a substitution pattern found in some natural products.
Table 1: Isoflavone Synthesis from this compound
| Reactant | Reagents | Product Class | Illustrative Product Structure |
|---|---|---|---|
| This compound | 1. Ethyl formate, Na 2. Acid catalyst (e.g., HCl) | Isoflavone | 8-Methyl-3-phenylchromen-4-one |
Building Blocks for Chalcones and Related α,β-Unsaturated Ketones
This compound is an ideal substrate for the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) and an aromatic aldehyde to produce chalcones. nih.govugm.ac.id Chalcones are α,β-unsaturated ketones that serve as important intermediates for the synthesis of flavonoids and other heterocyclic compounds. nih.gov
The reaction proceeds by the deprotonation of the α-carbon of the acetophenone by a base (e.g., NaOH or KOH) to form a reactive enolate. This enolate then attacks the carbonyl carbon of the benzaldehyde (B42025) in a nucleophilic addition reaction. The resulting aldol (B89426) adduct readily dehydrates to yield the thermodynamically stable conjugated chalcone (B49325). The presence of the 2'-methyl group is carried through into the final chalcone product. By varying the substituted benzaldehyde, a diverse library of chalcones can be synthesized. ugm.ac.id
Table 2: Chalcone Synthesis via Claisen-Schmidt Condensation
| Acetophenone Substrate | Aldehyde Reactant | Resulting Chalcone Product Name |
|---|---|---|
| This compound | Benzaldehyde | 1-(2-methylphenyl)-3-phenylprop-2-en-1-one |
| This compound | 4-Methoxybenzaldehyde | 3-(4-methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one |
| This compound | 4-Chlorobenzaldehyde | 3-(4-chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one |
| This compound | 4-Nitrobenzaldehyde | 1-(2-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one |
Intermediates for C-Phosphonate Derivatives
This compound can be converted into β-ketophosphonates, which are valuable synthetic intermediates, particularly in the Horner-Wadsworth-Emmons reaction for the synthesis of alkenes. The most common pathway for this transformation involves two steps:
α-Halogenation: The ketone is first halogenated at the α-carbon. This is typically achieved by treating this compound with a brominating agent such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent, which yields 2-bromo-1-(2-methylphenyl)-2-phenylethan-1-one.
Michaelis-Arbuzov Reaction: The resulting α-haloketone is then reacted with a trialkyl phosphite (B83602), such as triethyl phosphite. In this reaction, the phosphorus atom of the phosphite acts as a nucleophile, attacking the carbon bearing the halogen and displacing it. A subsequent dealkylation of the phosphonium (B103445) intermediate, typically via attack by the displaced halide ion, yields the stable diethyl (2-(2-methylphenyl)-2-oxo-1-phenylethyl)phosphonate. organic-chemistry.org
This sequence provides a reliable method for introducing a phosphonate (B1237965) moiety, creating a versatile building block for further synthetic elaborations. mdpi.com
Role in the Synthesis of Nucleoside Analogues via Thiol-Ene Chemistry (referencing related acetophenone photoinitiators)
While not directly incorporated into the final structure, acetophenone derivatives are crucial as photoinitiators for radical-mediated reactions, including the thiol-ene "click" reaction, which is used in the synthesis and modification of nucleoside analogues. sci-hub.boxnih.gov this compound is a structural analogue of widely used Type I photoinitiators like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA). nih.govwikipedia.org
The mechanism of initiation proceeds as follows:
Upon absorption of UV light, the acetophenone photoinitiator undergoes a Norrish Type I cleavage, homolytically breaking the bond between the carbonyl group and the α-carbon. researchgate.net This generates two distinct radical species.
These primary radicals can then abstract a hydrogen atom from the S-H bond of a thiol, creating a highly reactive thiyl radical. nih.gov
The thiyl radical initiates the thiol-ene reaction cycle by adding across a carbon-carbon double bond (the "ene"). This reaction is highly efficient and proceeds with anti-Markovnikov regioselectivity. researchgate.net
In the context of nucleoside chemistry, this process is used for bioconjugation. nih.gov For example, a nucleoside can be synthetically modified to contain an alkene group. This "ene"-functionalized nucleoside can then be coupled to a thiol-containing molecule (such as a peptide, a sugar, or a fluorescent tag) using the thiol-ene reaction. The acetophenone photoinitiator's role is to trigger this coupling reaction upon UV irradiation, forming a stable thioether linkage. This methodology allows for the creation of complex and functionally diverse nucleoside analogues under mild conditions. nih.gov
Structure-Reactivity Relationships in this compound Scaffolds
The reactivity of the this compound scaffold is intricately linked to its structural features. The interplay of electronic and steric effects, primarily influenced by the substituents on both the acetophenone and the 2-phenyl rings, governs the chemical behavior of these molecules. Understanding these relationships is crucial for predicting reaction outcomes and designing derivatives with tailored properties.
The core structure of this compound features a carbonyl group, which is the primary site for nucleophilic attack. The reactivity of this carbonyl group is modulated by the electronic properties of the attached aromatic rings and the steric hindrance imposed by nearby substituents. The presence of a methyl group at the ortho-position (2'-position) of the acetophenone ring introduces significant steric and electronic effects that are not observed in its meta- or para-substituted counterparts. This phenomenon is commonly referred to as the "ortho effect." wikipedia.orgquora.com
Electronic Effects of Substituents
The electronic nature of substituents on the aromatic rings can either enhance or diminish the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) increase the reactivity towards nucleophiles by pulling electron density away from the carbonyl group, making the carbon atom more electron-deficient. Conversely, electron-donating groups (EDGs) decrease reactivity by pushing electron density towards the carbonyl group.
The Hammett equation is a widely used tool in physical organic chemistry to quantify the electronic influence of meta- and para-substituents on the reactivity of aromatic compounds. pharmacy180.comwikipedia.org However, its application to ortho-substituted systems is often limited because the equation does not account for steric effects. libretexts.org For reactions where a negative charge develops in the transition state, a positive reaction constant (ρ) is observed, indicating that electron-withdrawing substituents accelerate the reaction. wikipedia.org
Table 1: Effect of Substituents on the Carbonyl Carbon (C=O) ¹³C NMR Chemical Shift in Substituted Acetophenones
| Substituent (at para-position) | Chemical Shift (ppm) | Electronic Effect |
| -OCH₃ | 196.8 | Electron-Donating |
| -CH₃ | 197.8 | Electron-Donating |
| -H | 198.1 | Reference |
| -Br | 197.0 | Electron-Withdrawing (by induction) |
| -NO₂ | 196.6 | Electron-Withdrawing |
Note: Data is for para-substituted acetophenones and serves to illustrate the electronic trends that would similarly influence the this compound scaffold. The chemical shifts are indicative of the electron density at the carbonyl carbon.
Steric Effects and the "Ortho Effect"
The methyl group at the 2'-position of the this compound scaffold introduces significant steric hindrance around the carbonyl group. This steric bulk can impede the approach of nucleophiles, thereby slowing down the reaction rate compared to a less hindered ketone. libretexts.org This steric repulsion is a key component of the "ortho effect." wikipedia.orgvedantu.com
The ortho effect is a combination of steric and electronic factors that are unique to ortho-substituted aromatic compounds. wikipedia.org In the case of 2'-methylacetophenone, the methyl group can force the acetyl group out of the plane of the benzene (B151609) ring. wikipedia.org This disruption of coplanarity can inhibit resonance between the carbonyl group and the aromatic ring, which in turn affects the reactivity of the carbonyl group.
To account for steric effects in structure-reactivity relationships, the Taft equation was developed as an extension of the Hammett equation. wikipedia.orgemerginginvestigators.org The Taft equation separates the polar (electronic) and steric effects of a substituent. wikipedia.orgemerginginvestigators.org
Table 2: Relative Rates of Bromination for Substituted Acetophenones in Alkaline Media
| Substituent | Relative Rate (k/k₀) |
| 4-nitro | 25.7 |
| 3-nitro | 20.4 |
| 4-bromo | 3.31 |
| 3-bromo | 3.89 |
| H | 1.00 |
| 4-methyl | 0.29 |
| 3-methyl | 0.60 |
| 2-methyl | 1.26 |
| 2-chloro | 8.13 |
| 2-bromo | 10.23 |
Note: k₀ is the rate constant for acetophenone. This data illustrates that while para- and meta-substituents follow predictable electronic trends, ortho-substituents often exhibit anomalous reactivity due to the ortho effect. For instance, the 2-methyl group is rate-enhancing in this specific reaction, contrary to its electron-donating nature which would be expected to decrease the rate of enolate formation. rsc.org
The enhanced reactivity of ortho-methylacetophenone in this context is a classic example of the ortho effect, where factors beyond simple electronic donation or withdrawal are at play. rsc.org It is hypothesized that steric hindrance to solvation of the transition state or other subtle electronic interactions may contribute to this observed rate enhancement. rsc.org
In electrophilic aromatic substitution reactions on the 2'-methylphenyl ring, the methyl group acts as an ortho-, para-director. study.commasterorganicchemistry.com However, the bulky 2-phenylacetyl group may sterically hinder the approach of electrophiles to the adjacent ortho position (6'-position), potentially favoring substitution at the para-position (4'-position) and the other ortho-position (2'-position of the methyl group). study.com
Catalytic Applications and Roles in Advanced Chemical Processes
Utilization of Acetophenone (B1666503) Derivatives (including 2'-Methyl-2-phenylacetophenone) in Photoinitiation of Polymerization
Acetophenone and its derivatives, such as this compound, are pivotal in the field of polymer chemistry, where they function as photoinitiators. rsc.orgliftchem.com These compounds are capable of absorbing light energy, typically in the ultraviolet (UV) range, and converting it into chemical energy in the form of reactive species, which then initiate polymerization. liftchem.com Photoinitiators are a key component in photocurable materials, playing a decisive role in the speed of the curing process. liftchem.com The selection of a specific photoinitiator is crucial and depends on its absorption spectrum aligning with the emission spectrum of the light source. sigmaaldrich.com
Acetophenone derivatives are classified as Type I photoinitiators, also known as cleavage-type photoinitiators. rsc.orgnih.gov Upon exposure to UV radiation, these molecules undergo a homolytic cleavage process, breaking down into two radical fragments. nih.gov At least one of these resulting radicals is capable of initiating the polymerization of monomers, such as acrylates or methacrylates, by reacting with their double bonds. rsc.orgresearchgate.net This process transforms a liquid monomer formulation into a solid, cross-linked polymer. liftchem.com The efficiency of acetophenone-based initiators, like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), has been demonstrated in the polymerization of methacrylate (B99206) monomers, even in thick sections. scispace.comresearchgate.net
The photochemical behavior of acetophenone and its derivatives is centered on the excitation of the molecule upon absorption of UV light. studyraid.com This absorption elevates the molecule from its ground state to an excited singlet state, which can then undergo intersystem crossing to a more stable and longer-lived triplet state. rsc.orgnih.gov It is from this excited triplet state that the primary photochemical reaction, α-cleavage (also known as a Norrish Type I reaction), occurs. rsc.org
The primary mechanism for radical generation by acetophenone-based photoinitiators is α-cleavage. Upon absorbing photons, the photoinitiator is promoted to an excited state and subsequently breaks at the carbon-carbon bond adjacent (in the alpha position) to the carbonyl group. nih.gov
For a generic acetophenone derivative, this process can be illustrated as follows:
Photoexcitation: The acetophenone derivative absorbs UV light, transitioning to an excited triplet state. rsc.org
α-Cleavage: The excited molecule undergoes homolytic cleavage of the C-C bond between the carbonyl group and the adjacent carbon atom. This generates two distinct radical fragments.
Initiation: One or both of these radical fragments can then add to a vinyl monomer molecule, breaking the double bond and creating a new radical on the monomer. youtube.com
Propagation: This new monomer radical reacts with another monomer molecule, continuing the process and elongating the polymer chain. youtube.com
Termination: The chain growth ceases when two radicals combine or react through disproportionation. youtube.com
For example, the photolysis of 2,2-dimethoxy-2-phenylacetophenone (DMPA) under UV irradiation results in the formation of a benzoyl radical and an α,α-dimethoxybenzyl radical. Both of these radicals can initiate polymerization.
| Photoinitiator Class | Mechanism | Key Characteristics | Example Compounds |
| Type I (Cleavage) | Unimolecular bond cleavage (α-cleavage) upon irradiation to form two radical fragments. | Fast initiation; does not require a co-initiator; can be irreversibly consumed. mdpi.com | Acetophenones, Benzoin ethers, Benzil ketals. |
| Type II (H-Abstraction) | Bimolecular reaction where the excited photoinitiator abstracts a hydrogen atom from a co-initiator (e.g., an amine) to generate radicals. | Requires a co-initiator; often sensitive to oxygen. | Benzophenone, Thioxanthones. liftchem.com |
Participation in Metal-Catalyzed Organic Transformations
While primarily known for their role in photopolymerization, the core structure of this compound and its derivatives can also be involved in or synthesized via various metal-catalyzed organic transformations. These reactions are fundamental in modern organic chemistry for creating complex molecules and building C-C and C-heteroatom bonds. issuu.com
Palladium is an exceptionally versatile transition metal in catalysis, promoting a vast array of organic reactions. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, are powerful methods for forming carbon-carbon bonds and are widely used to synthesize complex derivatives of aromatic ketones. mdpi.comtcichemicals.com
The synthesis of derivatives of this compound can be achieved using these methods. For instance, a Suzuki-Miyaura coupling could be employed to attach the 2-methylphenyl group to a suitable phenylacetophenone precursor. mdpi.com This reaction typically involves an aryl halide or triflate, a boronic acid, a palladium catalyst, and a base. mdpi.com The choice of ligands, such as electron-rich and sterically hindered phosphines, is critical for achieving high catalytic activity, especially with less reactive substrates like aryl chlorides. tcichemicals.com
Key Steps in a Generic Palladium-Catalyzed Cross-Coupling Cycle (e.g., Suzuki-Miyaura):
Oxidative Addition: The aryl halide adds to the active Pd(0) catalyst to form a Pd(II) intermediate. mdpi.com
Transmetalation: The organic group from the organoboron compound is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. mdpi.com
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura Coupling | Organoboron compound + Organohalide | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | C-C |
| Mizoroki-Heck Reaction | Alkene + Organohalide | Pd(0) or Pd(II) precursor, Base, Ligand | C-C |
| Sonogashira Coupling | Terminal alkyne + Organohalide | Pd complex, Cu(I) salt, Amine base | C-C (sp²-sp) |
Rhodium-catalyzed hydroacylation is an atom-economical process that involves the addition of an aldehyde's C-H bond across an unsaturated bond, such as an alkene or alkyne, to form a ketone. dicp.ac.cnescholarship.org This transformation is a powerful tool for constructing ketones and esters from aldehydes. escholarship.org
While direct intermolecular hydroacylation can be challenging, intramolecular versions or reactions using chelating aldehydes are well-established. escholarship.org For instance, a salicylaldehyde (B1680747) derivative can undergo rhodium-catalyzed hydroacylation with an alkene to generate a substituted acetophenone derivative. nih.gov The general mechanism proceeds through several key steps:
Oxidative addition of the aldehyde C-H bond to the rhodium(I) center. dicp.ac.cn
Insertion of the alkene or ketone C=O double bond into the resulting rhodium-hydride bond. dicp.ac.cn
Reductive elimination to form the C-C or C-O bond, yielding the final product and regenerating the active rhodium catalyst. dicp.ac.cn
This methodology has been developed for the synthesis of various ketones, including 1,4-, 1,5-, and 1,6-diketones through tandem hydroacylation and isomerization processes. rsc.org
Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium for cross-coupling reactions, particularly for activating less reactive C-O bonds found in phenol (B47542) and carboxylic acid derivatives. issuu.comnih.gov Nickel-catalyzed reactions, such as the Kumada-Tamao-Corriu coupling, effectively forge C-C bonds using Grignard reagents. chemistryviews.org
These processes can be applied to the synthesis of biaryl scaffolds present in molecules like this compound. chemistryviews.org For example, a nickel catalyst can couple an aryl Grignard reagent with a substituted bromophenol or other phenol derivatives to create the desired C-C bond. issuu.comnih.gov The development of effective ancillary ligands has been crucial in advancing nickel catalysis, enabling the use of abundant and inexpensive aryl chloride electrophiles in C-N and C-O cross-coupling reactions. researchgate.net The direct formation of C-C bonds catalyzed by nickel complexes has become a significant area of research, offering an efficient route to complex organic molecules. nih.gov
Historical Perspectives and Future Research Trajectories
Overview of Historical Developments in Acetophenone (B1666503) Chemistry
The journey into acetophenone chemistry began in the mid-19th century. Acetophenone, the simplest aromatic ketone, was first synthesized in 1857. nih.gov This discovery laid the groundwork for understanding the reactivity and properties of a phenyl group attached to a carbonyl carbon. A pivotal moment in the history of acetophenone synthesis arrived in 1877 with the development of the Friedel-Crafts reactions by Charles Friedel and James Crafts. ethz.chnih.govcoe.eduijstm.com This electrophilic aromatic substitution reaction, particularly Friedel-Crafts acylation, became the quintessential method for preparing acetophenone and its derivatives. ethz.chacs.orgacs.org
The classical Friedel-Crafts acylation involves the reaction of an aromatic compound, such as benzene (B151609) or toluene (B28343), with an acylating agent (like an acyl chloride or acid anhydride) in the presence of a stoichiometric amount of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). ethz.chijstm.com The mechanism proceeds through the formation of a resonance-stabilized acylium ion, which then acts as an electrophile and attacks the aromatic ring. ethz.chnih.gov A key advantage of the acylation reaction over the related alkylation is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polysubstitution. ijstm.com
Over the decades, research has focused on overcoming the limitations of the classical Friedel-Crafts acylation, such as the need for stoichiometric amounts of often corrosive and moisture-sensitive catalysts and the generation of significant waste. ijstm.comresearchgate.net This has led to the development of greener and more efficient catalytic systems. researchgate.netroutledge.comacs.org
| Year | Key Development | Significance |
| 1857 | First synthesis of acetophenone. nih.gov | Established the existence and basic preparation of the simplest aromatic ketone. |
| 1877 | Discovery of the Friedel-Crafts reaction. ethz.chnih.govcoe.edu | Provided a general and powerful method for synthesizing aryl ketones. |
| Late 19th - Early 20th Century | Industrial production and application. | Acetophenone used in fragrances and as a precursor for resins and pharmaceuticals. researchgate.net |
| Mid-20th Century to Present | Development of advanced catalytic systems. researchgate.netroutledge.comacs.org | Focus on greener, more efficient, and reusable catalysts (e.g., zeolites, metal triflates) to replace traditional Lewis acids. ijstm.comroutledge.comdokumen.pub |
Emerging Research Avenues in 2'-Methyl-2-phenylacetophenone Chemistry
While the broader field of acetophenone chemistry is well-established, dedicated research on this compound (also known as 1-(o-tolyl)-2-phenylethanone) is more nascent. Much of its potential can be inferred from studies on its parent compound, 2-phenylacetophenone, and other substituted diaryl ketones. Emerging research trajectories for this specific molecule are likely to focus on several key areas.
One promising avenue is in the field of photochemistry . The parent compound, 2-phenylacetophenone, is known to function as a photoinitiator for vinyl polymerization. medchemexpress.com Photoinitiators are molecules that, upon absorption of light, generate reactive species (radicals, cations, or anions) that initiate polymerization. The Norrish Type I cleavage of the bond between the carbonyl group and the adjacent carbon is a primary photochemical process for many ketones. For this compound, UV irradiation could lead to the formation of a benzoyl radical and a substituted benzyl (B1604629) radical, which can then initiate polymerization. The presence of the ortho-methyl group on one of the phenyl rings could influence the photophysical and photochemical properties, such as absorption wavelength, quantum yield, and the reactivity of the resulting radicals. Research could explore how this substitution tunes the efficiency and effectiveness of the photoinitiation process.
Another significant area of research is its use as a synthetic intermediate . Diaryl ketones are valuable scaffolds in the synthesis of pharmaceuticals and agrochemicals. nih.govacs.orgrsc.orgacs.org A U.S. patent describes processes for producing 2-phenylacetophenone derivatives as useful intermediates for various chemical products. google.com The specific structure of this compound, with its defined substitution pattern, makes it a candidate for building more complex molecular architectures. Research could focus on its conversion to other functional groups or its use in cyclization reactions to form heterocyclic compounds, which are prevalent in medicinal chemistry.
Finally, the material science applications of polymers derived from this compound are worth investigating. Acetophenone itself is used to produce commercially significant resins by reacting it with formaldehyde. researchgate.net The properties of these resins can be tailored by using substituted acetophenones. The incorporation of the this compound moiety into a polymer backbone could impact its thermal stability, mechanical properties, and photophysical characteristics, potentially leading to new materials for coatings, inks, or adhesives. researchgate.net
Integration of Advanced Methodologies for Mechanistic and Synthetic Innovations
Future research into this compound will undoubtedly be propelled by the integration of advanced synthetic and computational methodologies. These tools are crucial for developing more efficient synthetic routes and gaining a deeper understanding of the compound's reactivity.
Advanced Synthetic Methods: Modern organic synthesis has moved beyond classical methods, embracing more sophisticated catalytic systems. For the synthesis of diaryl ketones like this compound, several innovative strategies are emerging:
Palladium-Catalyzed Carbonylative Cross-Coupling: These methods offer a powerful alternative to traditional Friedel-Crafts reactions. For instance, diaryl ketones can be synthesized from arenes and arylboronic acids via C-H thianthrenation followed by a palladium-catalyzed carbonylation. acs.org Other approaches involve the direct arylation of 2-aryl-1,3-dithianes, which serve as acyl anion equivalents. nih.gov These catalytic methods often exhibit greater functional group tolerance and milder reaction conditions.
Photoredox Catalysis: This rapidly growing field uses visible light to initiate single-electron transfer processes, enabling unique and previously challenging transformations under mild conditions. ethz.chnih.govacs.orgrsc.org Dual catalytic systems that combine photoredox catalysis with other catalytic cycles (e.g., organocatalysis or nickel catalysis) can be employed for the synthesis of ketones from readily available starting materials like aldehydes or carboxylic acids, bypassing the need for pre-activated reagents. organic-chemistry.org
Computational and Mechanistic Innovations: Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting molecular properties. coe.edustackexchange.comumn.edu
Mechanistic Elucidation: DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. coe.edustackexchange.com This allows for a detailed understanding of reaction pathways, such as those in Friedel-Crafts acylation or palladium-catalyzed couplings, helping to rationalize regioselectivity and reactivity. acs.orgresearchgate.net For this compound, DFT could be used to study its photochemical cleavage pathways, predict the stability of the resulting radicals, and understand the electronic effects of the ortho-methyl substituent.
Predictive Modeling: Computational studies can predict the electronic and spectroscopic properties of molecules. echemcom.comsamipubco.combiointerfaceresearch.com For instance, the effect of substituents on the electronic properties of acetophenone derivatives has been investigated using computational methods. echemcom.comresearchgate.net Such studies on this compound could predict its HOMO-LUMO gap, dipole moment, and spectroscopic signatures (NMR, IR), guiding experimental design and interpretation.
The synergy between these advanced synthetic methods and powerful computational tools will be instrumental in unlocking the full potential of this compound, paving the way for novel applications and a more profound understanding of its chemical nature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
